molecular formula C9H11NO4 B12362656 6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one

6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12362656
M. Wt: 197.19 g/mol
InChI Key: RBCXMKCIPOXICG-UHFFFAOYSA-N
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Description

6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one is a chemical compound that belongs to the class of nitrochromenes This compound is characterized by its unique structure, which includes a nitro group attached to a hexahydrochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the nitration of a suitable precursor compound. One common method involves the nitration of 4a,5,6,7,8,8a-hexahydrochromen-4-one using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. Additionally, the use of environmentally friendly nitrating agents and solvents is often explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of 6-amino-4a,5,6,7,8,8a-hexahydrochromen-4-one.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one is primarily related to its ability to interact with biological molecules through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can then interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including inhibition of enzyme activity, induction of oxidative stress, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific and industrial fields .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

6-nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H11NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h3-4,6-7,9H,1-2,5H2

InChI Key

RBCXMKCIPOXICG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1[N+](=O)[O-])C(=O)C=CO2

Origin of Product

United States

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